molecular formula C10H26N4S3 B13137410 N1,N1'-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine)

N1,N1'-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine)

Cat. No.: B13137410
M. Wt: 298.5 g/mol
InChI Key: ONGLIKJJCMNXOS-UHFFFAOYSA-N
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Description

N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) is a complex organic compound characterized by the presence of multiple amine groups and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) typically involves the reaction of ethane-1,2-dithiol with propane-1,3-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Simpler amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in protein chemistry.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins due to its ability to form strong bonds with other molecules.

Mechanism of Action

The mechanism of action of N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) involves its ability to interact with various molecular targets through its amine and sulfur groups. The amine groups can form hydrogen bonds and ionic interactions with other molecules, while the sulfur atoms can participate in redox reactions. These interactions enable the compound to exert its effects in various applications, such as cross-linking proteins or forming stable drug complexes.

Comparison with Similar Compounds

Similar Compounds

    N1,N1’-(Ethane-1,2-diyl)bis(propane-1,3-diamine): Similar structure but lacks the sulfur atoms.

    N,N’-Bis(3-aminopropyl)ethylenediamine: Contains similar amine groups but different overall structure.

    1,5,8,12-Tetraazadodecane: Contains multiple amine groups but different backbone structure.

Uniqueness

N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as the ability to undergo redox reactions. This makes it particularly useful in applications where redox activity is desired, such as in the synthesis of sulfoxides or sulfones.

Properties

Molecular Formula

C10H26N4S3

Molecular Weight

298.5 g/mol

IUPAC Name

N'-[2-[2-(3-aminopropylamino)ethyltrisulfanyl]ethyl]propane-1,3-diamine

InChI

InChI=1S/C10H26N4S3/c11-3-1-5-13-7-9-15-17-16-10-8-14-6-2-4-12/h13-14H,1-12H2

InChI Key

ONGLIKJJCMNXOS-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCCSSSCCNCCCN

Origin of Product

United States

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